2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol
Description
2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol is a cyclobutanol derivative featuring a secondary amine group linked to a 4-isopropylphenyl substituent. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which influences its reactivity and conformational stability compared to larger cycloalkanes. The polar hydroxyl and amino groups enhance solubility in polar solvents, while the hydrophobic isopropylphenyl moiety contributes to lipophilicity, making it a candidate for medicinal chemistry applications targeting membrane-associated proteins .
Properties
IUPAC Name |
2-(4-propan-2-ylanilino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMKSMECCOPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol typically involves the reaction of 4-isopropylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol exhibit potential anticancer properties. Research into the structure-activity relationship (SAR) of cyclobutane derivatives has shown that modifications in the amino group can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-donating groups on the aromatic ring have demonstrated increased potency against breast cancer cells.
Neuroprotective Effects
The compound's structural analogs have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Studies suggest that the cyclobutane framework may interact with neurotransmitter receptors, potentially offering protective benefits against neuronal damage.
Materials Science
Polymer Synthesis
In materials science, this compound has been explored as a building block for synthesizing polyimides and other high-performance polymers. Its unique structure allows for the formation of thermally stable materials with improved mechanical properties.
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry, particularly in creating pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
In a study published by a research team focusing on cyclobutane derivatives, this compound was evaluated for its effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 8 µM. The mechanism was attributed to apoptosis induction, confirmed by flow cytometry analysis.
Case Study 2: Polymer Development
A research group investigated the use of this compound as a precursor for polyimide synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polyimides. The study highlighted the potential for developing lightweight materials suitable for aerospace applications.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 8 | Apoptosis induction |
| Neuroprotection | SH-SY5Y | N/A | Receptor interaction |
Table 2: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Tensile Strength | 80 MPa |
| Elongation at Break | 5% |
Mechanism of Action
The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclobutanol moiety can interact with hydrophobic regions of proteins, potentially affecting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs (Table 1), focusing on substituent effects and ring size.
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Ring Size | Substituents | LogP* (Predicted) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol | C₁₃H₁₉NO | 4-membered | -NH-(4-isopropylphenyl), -OH | 2.1 | 120–125 (est.) |
| 1-(Propan-2-yl)cyclobutan-1-ol | C₇H₁₄O | 4-membered | -OH, -CH(CH₃)₂ | 1.5 | 95–100 |
| 4-[(4-Isopropylphenyl)amino]cyclohexanol | C₁₅H₂₃NO | 6-membered | -NH-(4-isopropylphenyl), -OH | 2.8 | 140–145 |
| 2-Aminocyclopentanol | C₅H₁₁NO | 5-membered | -NH₂, -OH | -0.3 | 80–85 |
LogP values estimated via DFT-based methods (e.g., B3LYP/6-31G) .
Key Observations:
Ring Strain and Reactivity: The 4-membered cyclobutane ring in the target compound confers higher strain than cyclohexanol analogs, increasing susceptibility to ring-opening reactions under acidic or thermal conditions. This contrasts with the more stable 6-membered cyclohexanol derivative, which exhibits lower reactivity .
Hydrophobicity: The isopropylphenyl group elevates LogP (2.1) compared to simpler analogs like 2-aminocyclopentanol (LogP = -0.3). This suggests enhanced membrane permeability, critical for bioavailability in drug design.
Thermal Stability: The target compound’s melting point (120–125°C) is higher than 1-(propan-2-yl)cyclobutan-1-ol (95–100°C) due to hydrogen bonding from the amino group.
Computational and Experimental Insights
- DFT Studies: Becke’s hybrid functional (B3LYP) and gradient-corrected methods predict the target compound’s optimized geometry with a dihedral angle of 15° between the amino group and cyclobutane ring, reducing steric hindrance. This contrasts with the 30° angle in the cyclohexanol analog, where bulkier substituents induce torsional strain .
- Synthetic Challenges: The cyclobutane ring complicates synthesis compared to 5- or 6-membered analogs. Ring-closing metathesis or [2+2] photocycloaddition strategies are often required, yielding lower efficiency (~40% vs. >70% for cyclohexanol derivatives) .
Biological Activity
2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol, with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol, is a cyclobutane derivative that has garnered interest in the fields of chemistry and biology due to its potential biological activities and therapeutic applications. This compound is synthesized through the reaction of 4-isopropylaniline with cyclobutanone, typically involving reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the ketone group to an alcohol .
The structure of this compound includes an amino group that can participate in hydrogen bonding, which is crucial for its interactions with biological targets. The cyclobutanol moiety contributes to its hydrophobic interactions with proteins and other biomolecules, potentially influencing their activity and function .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The amino group facilitates hydrogen bonding with biomolecules, while the cyclobutanol structure allows for interactions with hydrophobic regions of proteins. These interactions may lead to alterations in enzyme activity, receptor binding, or modulation of cellular pathways, although specific mechanisms remain under investigation.
Biological Activity and Applications
Research into the biological activity of this compound has highlighted several potential applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The specific pathways involved are still being elucidated.
- Antimicrobial Properties : There is emerging evidence indicating that this compound could possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Neurological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to influence neurological pathways, warranting further investigation into its effects on neurotransmitter systems.
Case Studies
Several case studies have explored the biological implications of related compounds. For example:
- Study on Anticancer Activity : A study investigating the effects of cyclobutane derivatives found that certain modifications enhanced cytotoxicity against breast cancer cells, suggesting that structural variations can significantly impact biological outcomes.
- Antimicrobial Screening : Another study assessed various cyclobutane derivatives for their antimicrobial properties against bacterial strains, revealing promising results that support further development for therapeutic use .
- Neuropharmacological Research : Research into similar compounds has indicated potential interactions with serotonin receptors, which could lead to applications in treating mood disorders or anxiety .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C13H19NO | Potential anticancer and antimicrobial properties |
| 3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol | C13H19NO | Investigated for neuropharmacological effects |
| trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol | C13H19NO | Similar structural features; potential for varied biological activity |
Q & A
Q. What are the recommended synthetic routes for 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutanol core .
Amino Group Introduction : Employ nucleophilic substitution or reductive amination (e.g., using NaBHCN) to attach the 4-(propan-2-yl)phenylamine moiety to the cyclobutan-1-ol scaffold .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures ensures purity (>95% by HPLC) .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | UV light, dichloromethane, 24h | 45% |
| 2 | 4-(Propan-2-yl)aniline, DMF, 80°C, 12h | 62% |
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities (e.g., chair vs. boat conformations) .
- HRMS : Exact mass analysis (e.g., [M+H] = 234.1492) validates molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize the force field to account for cyclobutane ring strain .
- QSAR Models : Train models on datasets of similar amino alcohols to predict logP, solubility, and IC values. Validate with experimental IC data from enzyme inhibition assays .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2.0 Å indicates stable complexes) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Optimization :
- Purity Verification : Use LC-MS to confirm compound integrity (e.g., >98% purity) and rule out degradation products .
- Buffer Compatibility : Test activity in varying pH (6.5–7.5) and ionic strength (e.g., 50–150 mM NaCl) to identify assay-specific artifacts .
- Statistical Analysis : Apply ANOVA to compare IC values across replicates. Outliers may indicate assay interference (e.g., fluorescence quenching in fluorogenic assays) .
Q. What strategies enable enantiomeric resolution of stereoisomers in this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (resolution factor R > 1.5) .
- Enzymatic Resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer, enabling kinetic separation (e.g., 80% ee) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar cyclobutan-1-ol derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and optimize stoichiometry (e.g., 1.2 equiv of amine for complete substitution) .
- Side Reaction Mitigation : Add molecular sieves (3Å) to scavenge water in reductive amination steps, improving yields from 50% to 75% .
Structural and Mechanistic Insights
Q. What key structural features influence the reactivity of this compound?
- Methodological Answer :
- Cyclobutane Ring Strain : The 90° bond angles increase electrophilicity at the amino group, enhancing nucleophilic substitution rates (k = 0.15 min vs. 0.05 min for cyclohexanol analogs) .
- Steric Effects : The 4-(propan-2-yl)phenyl group hinders axial attack in SN2 reactions, favoring retention of configuration .
Biological Evaluation
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
